molecular formula C15H28N2O2 B2445400 tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 1782013-76-6

tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No. B2445400
CAS RN: 1782013-76-6
M. Wt: 268.401
InChI Key: FCNRQISZNWVRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the molecular formula C15H28N2O2 . It is also known as "2-Azaspiro[5.5]undecane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The InChI code for “tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate” is 1S/C15H28N2O2/c1-14(2,3)19-13(18)16-10-6-9-15(11-16)8-5-4-7-12(15)17/h4-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Reagent Development for Protecting Groups

A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. This reagent reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with good yields and purity. Boc-OASUD is highlighted for its solid form and enhanced stability compared to di-tert-butyl dicarbonate, making it a preferable alternative for introducing Boc protecting groups without racemization (Rao et al., 2017).

Synthesis of Bifunctional Compounds

Research describes efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound. This compound and its intermediates offer a convenient entry point to novel compounds with potential chemical space complementary to piperidine ring systems, useful for further selective derivation (Meyers et al., 2009).

Asymmetric Synthesis and Catalysis

An innovative application involves a graphite felt electrode modified with a chiral 1-azaspiro[5.5]undecane N-oxyl for the electrocatalytic oxidation of diols, leading to optically active lactones with high enantiopurity. This method signifies a notable advancement in asymmetric synthesis and catalysis (Kashiwagi et al., 2003).

Novel Methodologies for Total Synthesis

A concise enantioselective total synthesis of naturally occurring alkaloids, demonstrating the utility of diastereoselective allylation followed by ring-closing metathesis, has been achieved starting from specific azaspiro[5.5]undecane derivatives. This methodology presents a key feature in synthesizing complex molecular architectures, including alkaloids like (–)-isonitramine (Pandey et al., 2011).

Synthesis of Active Esters for Peptide Synthesis

A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), facilitates the synthesis of N-protected amino acid-ASUD esters. These esters are active esters crucial in peptide synthesis, offering a stable and efficient alternative to traditional methods while maintaining the enantiomeric purity of amino acids (Rao et al., 2016).

properties

IUPAC Name

tert-butyl 11-amino-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-6-9-15(11-17)8-5-4-7-12(15)16/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNRQISZNWVRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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